molecular formula C9H12BrNO B1404100 5-Bromo-2-isopropoxy-4-methylpyridine CAS No. 1239611-37-0

5-Bromo-2-isopropoxy-4-methylpyridine

Cat. No. B1404100
Key on ui cas rn: 1239611-37-0
M. Wt: 230.1 g/mol
InChI Key: IUJPMHCTVQPXNJ-UHFFFAOYSA-N
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Patent
US08367838B2

Procedure details

The title compound was prepared from 5-bromo-2-hydroxy-4-methylpyridine and isopropanol in analogy to Example 9c): colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5]([OH:8])=[N:6][CH:7]=1.[CH:10](O)([CH3:12])[CH3:11]>>[Br:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5]([O:8][CH:10]([CH3:12])[CH3:11])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CC(=NC1)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)OC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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